
Theoretical properties of pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Pent-2-en-3-ol

Cat. No.: B15476151 Get Quote

An In-depth Technical Guide on the Theoretical Properties of Pent-2-en-3-ol and its Isomers

This technical guide provides a comprehensive overview of the theoretical properties, reactivity,

and experimental considerations for pent-2-en-3-ol and its more extensively studied structural

isomer, pent-3-en-2-ol. The content is tailored for researchers, scientists, and professionals in

drug development, with a focus on structured data presentation, detailed methodologies, and

visual representations of key concepts.

A Note on Nomenclature
The IUPAC name pent-2-en-3-ol refers to the chemical structure CH₃-CH=C(OH)-CH₂-CH₃.

However, the scientific literature and chemical databases contain significantly more information

on its structural isomer, pent-3-en-2-ol (CH₃-CH(OH)-CH=CH-CH₃).[1][2] Due to the greater

availability of experimental and theoretical data, this guide will primarily focus on the properties

of pent-3-en-2-ol, an important secondary allylic alcohol.

Molecular Structure and Stereoisomerism
Pent-3-en-2-ol possesses two sources of stereoisomerism: a stereogenic center at the carbon

atom bearing the hydroxyl group (C2) and a carbon-carbon double bond (C3-C4) that can

exhibit geometric isomerism.

Chiral Center: The carbon at position 2 is bonded to four different groups (a hydrogen atom,

a hydroxyl group, a methyl group, and a propenyl group), making it a chiral center. This gives

rise to two possible configurations: (R) and (S).
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Geometric Isomerism: The double bond between carbons 3 and 4 can exist in two different

geometric arrangements: (E) (trans) and (Z) (cis).

The combination of these two stereogenic elements results in a total of four possible

stereoisomers for pent-3-en-2-ol.

(E) / trans Isomers

(Z) / cis Isomers

(E)-pent-3-en-2-ol

(2R, 3E)-pent-3-en-2-ol (2S, 3E)-pent-3-en-2-ol
Enantiomers

(2R, 3Z)-pent-3-en-2-ol

Diastereomers

(2S, 3Z)-pent-3-en-2-ol

Diastereomers

Diastereomers

Diastereomers

(Z)-pent-3-en-2-ol

Enantiomers

Click to download full resolution via product page

Figure 1: Stereoisomeric relationships of pent-3-en-2-ol.

Physical and Theoretical Properties
A summary of key physical and computed properties for pent-3-en-2-ol is presented below.

These values represent a mixture of isomers unless otherwise specified.
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Property Value Source(s)

Molecular Formula C₅H₁₀O [2][3][4]

Molecular Weight 86.13 g/mol [2][3][4]

IUPAC Name pent-3-en-2-ol [3]

CAS Number 1569-50-2 [2][4]

Physical Description Clear colorless liquid [3]

Boiling Point (bp) 119-121 °C Sigma-Aldrich

Density 0.843 g/mL at 25 °C Sigma-Aldrich

Refractive Index (n20/D) 1.428 Sigma-Aldrich

Vapor Pressure 6.01 mmHg [3]

XLogP3-AA (Computed) 0.8 [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
1 [3]

Rotatable Bond Count 2 [3]

Spectroscopic Properties
While detailed spectral data requires access to specialized databases, the expected

spectroscopic characteristics can be inferred from the molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of pent-3-en-2-ol is expected to show a strong,

broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the

alcohol group. A sharp peak around 1650-1680 cm⁻¹ corresponding to the C=C stretch of the

alkene is also anticipated. C-H stretching and bending vibrations will appear in their usual

regions. The NIST WebBook lists the availability of the gas-phase IR spectrum for this

compound.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3
https://pubchem.ncbi.nlm.nih.gov/compound/3-Penten-2-ol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1569502&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3
https://pubchem.ncbi.nlm.nih.gov/compound/3-Penten-2-ol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1569502&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/3-Penten-2-ol
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1569502&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/3-Penten-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Penten-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Penten-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Penten-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Penten-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Penten-2-ol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1569502&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15476151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak

(M⁺) would be observed at m/z = 86. Common fragmentation patterns would include the loss

of a water molecule (M-18) and the loss of a methyl group (M-15). The NIST WebBook has a

mass spectrum available for pent-3-en-2-ol.[4] SpectraBase provides mass spectral data for

a deuterated analog, Pent-3-en-2-ol-1-D3.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would be complex due to the stereoisomers. Key signals would

include a doublet for the methyl group adjacent to the chiral center, a multiplet for the

proton on the chiral center (CH-OH), vinylic protons on the double bond, and a doublet for

the terminal methyl group. The hydroxyl proton would appear as a broad singlet.

¹³C NMR: Five distinct signals are expected, corresponding to the five carbon atoms. The

carbon bearing the hydroxyl group would resonate in the 65-75 ppm range, while the

vinylic carbons would appear between 120-140 ppm.

Reactivity and Reaction Mechanisms
Oxidation to Pent-3-en-2-one
As a secondary alcohol, pent-3-en-2-ol can be oxidized to the corresponding ketone, pent-3-

en-2-one. A key theoretical consideration is the choice of an oxidizing agent that is mild enough

to avoid reacting with the carbon-carbon double bond. Strong oxidizing agents like acidic

permanganate or dichromate can potentially cleave the alkene.[7] Pyridinium chlorochromate

(PCC) or chromic anhydride in glacial acetic acid are suitable reagents for this selective

transformation.[7][8]

Pent-3-en-2-ol

Pent-3-en-2-one

Oxidation

[Oxidizing Agent]
(e.g., PCC)
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Figure 2: Oxidation of pent-3-en-2-ol to pent-3-en-2-one.

Reaction with Hydrogen Bromide (HBr)
The reaction of pent-3-en-2-ol with HBr is a classic example of electrophilic addition involving a

resonance-stabilized allylic carbocation. The initial protonation of the hydroxyl group forms a

good leaving group (water), which departs to generate a secondary allylic carbocation. This

carbocation has two resonance structures, with the positive charge delocalized over carbons 2

and 4. The bromide nucleophile (Br⁻) can then attack either of these electrophilic sites, leading

to a mixture of 1,2-addition and 1,4-addition products.[9][10][11]

Reaction of Pent-3-en-2-ol with HBr
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Figure 3: Mechanism of HBr addition to pent-3-en-2-ol.

Experimental Protocols
Synthesis of Pent-3-en-2-ol via Grignard Reaction
This protocol describes a common method for synthesizing secondary allylic alcohols.

Reactants:

trans-Crotonaldehyde

Methylmagnesium bromide (Grignard reagent) in diethyl ether

Ammonium chloride (aqueous solution)

Diethyl ether (anhydrous)

Methodology:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping

funnel, a condenser, and a nitrogen inlet is charged with a solution of trans-crotonaldehyde

in anhydrous diethyl ether.

Grignard Addition: The flask is cooled in an ice bath. Methylmagnesium bromide solution is

added dropwise from the dropping funnel with constant stirring under an inert nitrogen

atmosphere.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then refluxed for a specified period (e.g., 2 hours) to ensure the reaction

goes to completion.

Quenching: The reaction is cooled again in an ice bath and quenched by the slow, dropwise

addition of a saturated aqueous solution of ammonium chloride. This step protonates the

alkoxide intermediate and neutralizes any excess Grignard reagent.

Extraction and Purification: The organic layer is separated. The aqueous layer is extracted

multiple times with diethyl ether. The combined organic extracts are washed with brine, dried
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over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under

reduced pressure. The crude product can then be purified by distillation.

Synthesis Workflow

Setup Reaction Vessel
(Inert Atmosphere)

Add Methylmagnesium Bromide
to Crotonaldehyde at 0°C

Reflux Reaction Mixture

Quench with aq. NH₄Cl at 0°C

Separate and Extract
with Diethyl Ether

Dry, Concentrate, and Purify
(Distillation)

Obtain Pent-3-en-2-ol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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